molecular formula C9H7BrN2O B6173722 (7-bromoquinazolin-2-yl)methanol CAS No. 2613381-37-4

(7-bromoquinazolin-2-yl)methanol

Cat. No.: B6173722
CAS No.: 2613381-37-4
M. Wt: 239.1
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Description

(7-Bromoquinazolin-2-yl)methanol is a chemical compound that has garnered significant interest in scientific research due to its potential applications across various fields. This compound is characterized by the presence of a bromine atom at the 7th position of the quinazoline ring and a methanol group at the 2nd position. Its molecular formula is C9H7BrN2O, and it has a molecular weight of 239.1 g/mol.

Preparation Methods

The synthesis of (7-Bromoquinazolin-2-yl)methanol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: The reduction of the nitro group to an amine.

    Cyclization: Formation of the quinazoline ring through cyclization reactions.

    Methanol Addition: Introduction of the methanol group at the 2nd position.

Industrial production methods often focus on optimizing these steps to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

(7-Bromoquinazolin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted quinazoline derivatives .

Scientific Research Applications

(7-Bromoquinazolin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Bromoquinazolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

(7-Bromoquinazolin-2-yl)methanol can be compared with other quinazoline derivatives such as:

    Quinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.

    Quinazolin-2,4(1H,3H)-dione: Exhibits anti-inflammatory and antimalarial properties.

    N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Shows potent anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2613381-37-4

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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